Welcome to the BenchChem Online Store!
molecular formula C9H7NO4 B149771 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 134997-87-8

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No. B149771
M. Wt: 193.16 g/mol
InChI Key: CIYUDMUBYRVMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08669249B2

Procedure details

To a solution of 18 (1.0 mmol) in dioxane (4 mL) was added aqueous LiOH (1 M, 4 mL, 4.0 mmol). The solution was stirred at 23° C. for 1 h and then quenched with aqueous HCl (4 M, 2 mL, 8 mmol). The resulting solid was isolated by filtration, washed with water and dried in vacuo to give a white solid: 1H NMR (DMSO-d6, 400 MHz): δ=12.81 (s, 1H), 10.88 (s, 1H), 7.48-7.54 (m, 2H), 7.01 (d, J=8.3 Hz, 1H), 4.67 ppm (s, 2H). ESI-MS: m/z 194.0 (M+H)+.
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][O:6][C:5]2[CH:8]=[CH:9][C:10]([C:12]([O:14]C)=[O:13])=[CH:11][C:4]=2[NH:3]1.[Li+].[OH-].Cl>O1CCOCC1>[O:1]=[C:2]1[CH2:7][O:6][C:5]2[CH:8]=[CH:9][C:10]([C:12]([OH:14])=[O:13])=[CH:11][C:4]=2[NH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
O=C1NC2=C(OC1)C=CC(=C2)C(=O)OC
Name
Quantity
4 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 23° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1NC2=C(OC1)C=CC(=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.